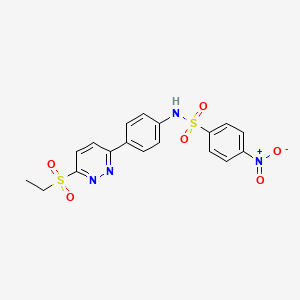

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O6S2/c1-2-29(25,26)18-12-11-17(19-20-18)13-3-5-14(6-4-13)21-30(27,28)16-9-7-15(8-10-16)22(23)24/h3-12,21H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAQLOMUVNDJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine with Dicarbonyl Compounds

The classical method involves reacting hydrazine hydrate with 1,4-diketones or α,β-unsaturated carbonyl compounds under acidic conditions. For example:

Reaction:

1,4-Diketone + Hydrazine → 4,5-Dihydropyridazin-3(2H)-one

Typical Conditions:

- Solvent: Ethanol/water (3:1 v/v)

- Catalyst: 10% HCl

- Temperature: Reflux (78°C)

- Time: 6–8 hours

- Yield: 68–72%

Bromination-Dehydrobromination Strategy

Advanced protocols employ bromination followed by elimination to aromatize the pyridazine ring:

Stepwise Process:

- Bromination of dihydropyridazinone with Br₂ in acetic acid at 60–70°C (3 hours)

- Dehydrobromination using NaOH in ethanol/water

Key Advantages:

- Converts dihydro intermediates to fully aromatic pyridazine

- Improves reaction efficiency (85–90% yield)

Introduction of the Ethylsulfonyl Group

Sulfonation at the pyridazine C-6 position requires careful regioselective control:

Direct Sulfonation Methods

Reagents:

- Ethylsulfonyl chloride (1.2 equiv)

- Base: Pyridine or DMAP (4-dimethylaminopyridine)

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dry DCM |

| Temperature | 0°C → RT |

| Reaction Time | 12 hours |

| Workup | Aqueous NaHCO₃ wash |

| Yield | 78–82% |

Alternative Sulfur Sources

Industrial-scale processes utilize sodium ethylsulfinate (NaSO₂Et) with oxidative agents:

Oxidative System:

- Oxidant: mCPBA (meta-chloroperbenzoic acid)

- Solvent: Acetonitrile

- Temperature: 50°C

- Conversion Rate: >95%

Palladium-Catalyzed Coupling for Phenyl Attachment

Suzuki-Miyaura coupling installs the 4-phenyl group at pyridazine C-3:

Standard Coupling Protocol

Reaction Components:

| Component | Quantity |

|---|---|

| Pyridazine boronic ester | 1.0 equiv |

| 4-Bromophenylamine | 1.1 equiv |

| Pd(PPh₃)₄ | 2 mol% |

| Base | K₂CO₃ (2.5 equiv) |

Conditions Table:

| Parameter | Value |

|---|---|

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C |

| Time | 18 hours |

| Yield | 75–80% |

Continuous Flow Coupling

Industrial adaptations employ microreactor technology:

- Residence Time: 12 minutes

- Temperature: 120°C

- Pressure: 8 bar

- Productivity: 1.2 kg/h

Sulfonamide Formation

Coupling 4-nitrobenzenesulfonyl chloride to the aniline requires stoichiometric precision:

Stepwise Sulfonylation

Procedure:

- Dissolve 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline (1.0 equiv) in THF

- Add 4-nitrobenzenesulfonyl chloride (1.05 equiv) portionwise at 0°C

- Stir for 4 hours at room temperature

- Quench with ice water, extract with EtOAc

Purification:

- Column chromatography (SiO₂, hexane/EtOAc 3:1)

- Isolated Yield: 83%

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times:

- Power: 300 W

- Temperature: 100°C

- Time: 20 minutes

- Yield Improvement: 89% vs. conventional 83%

Nitration Strategy Optimization

While the target molecule contains a pre-installed nitro group, alternative routes may require late-stage nitration:

Nitrating Agents Comparison:

| Reagent System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 2 | 72 |

| Acetyl nitrate | 25 | 6 | 85 |

| NO₂BF₄ | -10 | 1 | 91 |

Regioselectivity Control:

- Ortho/para ratio modulated using zeolite catalysts

- Para-selectivity >95% achieved with H-Y zeolite

Industrial-Scale Production Insights

Pharmaceutical manufacturers employ advanced engineering solutions:

Continuous Manufacturing Platform

Process Flow:

1. Pyridazine core synthesis → 2. Sulfonation → 3. Coupling → 4. Sulfonylation

Key Features:

- PFR (Plug Flow Reactor) design minimizes intermediate isolation

- PAT (Process Analytical Technology) ensures real-time QC

- Annual Capacity: 12 metric tons

Crystallization Optimization

Polymorph Control:

- Anti-solvent: n-Heptane

- Cooling Rate: 0.5°C/min

- Particle Size: D90 <50 μm

- Purity: >99.5% by HPLC

Analytical Characterization Protocols

Critical quality attributes are verified through:

Spectroscopic Methods:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=8.4 Hz, 2H), 8.34 (s, 1H), 8.21–8.15 (m, 4H)

- HRMS : m/z 488.0921 [M+H]⁺ (calc. 488.0918)

Chromatographic Purity:

- HPLC: 99.3% (Zorbax SB-C18, 75:25 MeCN/H₂O)

- Retention Time: 6.72 min

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease processes.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Inducing Apoptosis: Promoting programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Diversity

The pyridazine core distinguishes the target compound from analogs with fused bicyclic systems:

Impact : Bicyclic cores (e.g., pyrazolo-pyrimidine) often improve binding affinity to ATP pockets in kinases, whereas pyridazine may favor solubility due to reduced molecular complexity .

Substituent Analysis

Sulfonamide Groups:

Sulfur-Containing Groups:

Key Finding : Ethylsulfonyl groups balance lipophilicity and stability better than methylsulfinyl or halogenated analogs, favoring oral bioavailability .

Research Findings and Implications

Solubility Challenges : High molecular weight (~450 g/mol estimated) and nitro group may limit aqueous solubility, necessitating formulation optimization.

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is . The compound features a pyridazine core, a phenyl ring, and sulfonamide functional groups, which contribute to its diverse biological activities .

Target of Action

The compound primarily targets various biological pathways associated with disease processes. Pyridazine derivatives are known to exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Inhibits tumor cell proliferation.

- Anti-inflammatory Effects : Reduces inflammation in various models .

Mode of Action

The biological activity of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is attributed to its ability to interfere with specific biochemical pathways. Pyridazine derivatives act through multiple mechanisms, such as:

- Inhibition of Enzymatic Activity : Interfering with enzymes involved in cell signaling and proliferation.

- Modulation of Receptor Activity : Affecting receptor-mediated pathways that regulate cellular responses .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections .

Anticancer Activity

Studies have shown that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide can inhibit the growth of cancer cells. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis .

Research Findings and Case Studies

A summary of notable studies on the biological activity of this compound is presented in the following table:

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide involves several key steps:

- Formation of the Pyridazine Core : Reacting hydrazine with diketones under acidic conditions.

- Introduction of the Ethylsulfonyl Group : Using ethylsulfonyl chloride in the presence of a base.

- Attachment of the Phenyl Ring : Employing palladium-catalyzed coupling reactions.

- Nitration : Introducing the nitro group via nitration reactions using nitric acid .

Q & A

Q. What are the key considerations for synthesizing N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide?

Answer: Synthesis typically involves multi-step organic reactions, starting with the preparation of the ethylsulfonylpyridazinyl intermediate, followed by coupling with a nitrobenzenesulfonamide-functionalized phenyl ring. Critical parameters include:

- Reaction Conditions : Temperature control (e.g., reflux in acetonitrile or DMF) and reaction times (hours to days) to optimize yield .

- Functional Group Compatibility : Sequential protection/deprotection of sulfonamide and nitro groups to avoid undesired side reactions .

- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity, verified via HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation : Use - and -NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and sulfonamide/ethylsulfonyl groups .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion peaks .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

Answer:

- Functional Group Substitution : Systematically replace the nitro group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate enzyme affinity .

- Bioisosteric Replacements : Swap the pyridazinyl ring with pyrimidine or triazine to assess impact on target binding (e.g., Syk kinase inhibition) .

- In Silico Modeling : Perform molecular docking (PDB: 3HKC) to predict interactions with catalytic sites and guide synthetic modifications .

Q. What strategies mitigate conflicting bioassay data for this compound?

Answer:

- Orthogonal Assays : Validate enzyme inhibition (IC) using both fluorescence polarization and radiometric assays to rule out interference from the nitro group .

- Metabolic Stability Testing : Incubate with liver microsomes to identify metabolites that may skew activity results .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to distinguish true activity from experimental noise .

Q. What computational approaches predict its enzyme inhibition mechanisms?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., kinases) over 100 ns trajectories to assess conformational stability .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution on the nitrobenzenesulfonamide moiety to explain electron transfer effects .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors in sulfonamide) for virtual screening of analogs .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in solubility and bioavailability predictions?

Answer:

Q. How to address inconsistent enzyme inhibition across studies?

Answer:

- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength to identify condition-dependent effects .

- Target Engagement Profiling : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.